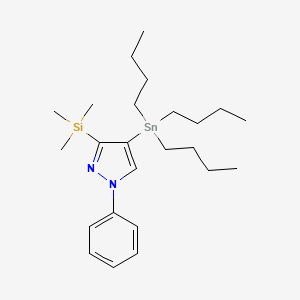
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of phenyl, tributylstannyl, and trimethylsilyl groups attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
The synthesis of 1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable base.
Attachment of the Tributylstannyl Group: The tributylstannyl group is incorporated via a stannylation reaction, typically using tributyltin chloride and a catalyst.
Addition of the Trimethylsilyl Group: The final step involves the silylation of the compound using trimethylsilyl chloride and a base.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
化学反应分析
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents include halides and bases.
Coupling Reactions: The tributylstannyl group makes the compound suitable for Stille coupling reactions, which are used to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole involves its interaction with specific molecular targets. The phenyl, tributylstannyl, and trimethylsilyl groups contribute to the compound’s ability to bind to and modulate the activity of these targets. The exact pathways involved depend on the specific application and context of the research.
相似化合物的比较
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Phenyl-3-(trimethylsilyl)-1H-pyrazole: Lacks the tributylstannyl group, resulting in different chemical properties and reactivity.
1-Phenyl-4-(tributylstannyl)-1H-pyrazole: Lacks the trimethylsilyl group, affecting its stability and reactivity.
1-Phenyl-4-(trimethylsilyl)-1H-pyrazole: Lacks the tributylstannyl group, leading to different applications and reactivity.
The presence of both tributylstannyl and trimethylsilyl groups in this compound makes it unique and valuable for specific research applications.
属性
CAS 编号 |
920984-30-1 |
|---|---|
分子式 |
C24H42N2SiSn |
分子量 |
505.4 g/mol |
IUPAC 名称 |
trimethyl-(1-phenyl-4-tributylstannylpyrazol-3-yl)silane |
InChI |
InChI=1S/C12H15N2Si.3C4H9.Sn/c1-15(2,3)12-9-10-14(13-12)11-7-5-4-6-8-11;3*1-3-4-2;/h4-8,10H,1-3H3;3*1,3-4H2,2H3; |
InChI 键 |
QWFZSMLEANWOPE-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(N=C1[Si](C)(C)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


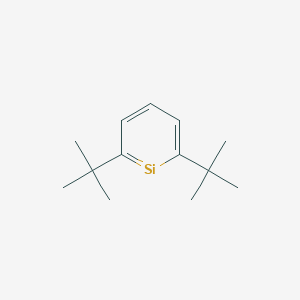
![2-[2-(1,2-Oxazol-5-yl)ethenyl]piperidine](/img/structure/B12614203.png)
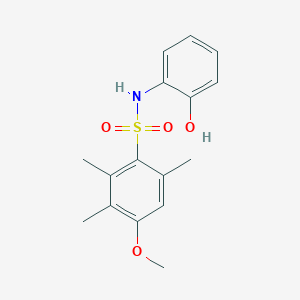
![Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614213.png)
![1,1'-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene]](/img/structure/B12614225.png)
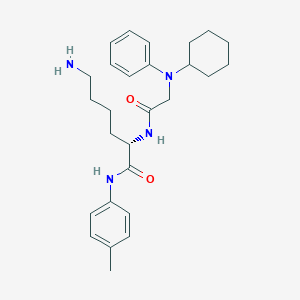
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid](/img/structure/B12614233.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanine](/img/structure/B12614248.png)
![7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12614253.png)

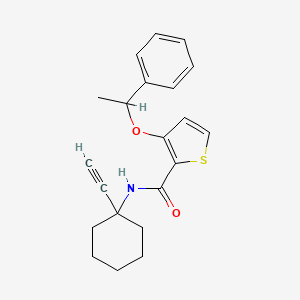
![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12614281.png)
![(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12614287.png)
![Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate](/img/structure/B12614288.png)
